Differential VAP-1 Inhibitory Potency Across Species: A Key Criterion for Translational Studies
This compound demonstrates a stark difference in VAP-1 inhibitory potency between human and rat orthologs. This contrasts with other VAP-1 inhibitors like PXS-4728A, which exhibit pan-species potency [1]. The quantitative differential (human IC50: 230 nM vs. rat IC50: 14 nM) is a critical parameter for designing and interpreting preclinical studies [2].
| Evidence Dimension | Inhibitory Potency (IC50) Against VAP-1 |
|---|---|
| Target Compound Data | Human VAP-1 IC50: 230 nM; Rat VAP-1 IC50: 14 nM [2] |
| Comparator Or Baseline | PXS-4728A (BI-1467335), a known VAP-1 inhibitor, shows IC50 of 5 nM against human VAP-1 and <10 nM across human, rat, mouse, rabbit, and dog species [1][3]. |
| Quantified Difference | Target compound is 46-fold less potent against human VAP-1 than PXS-4728A (230 nM vs. 5 nM) and exhibits a 16.4-fold species-dependent potency shift (rat/human) not observed with PXS-4728A. |
| Conditions | Inhibition of human VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate with 30 min preincubation [2]. |
Why This Matters
This species-specific potency profile is a critical factor for selecting the appropriate tool compound to accurately model human disease in rodent systems and avoid translational failures.
- [1] AAA Biotech. BI-1467335, Inhibitor (PXS-4728A) Product Information. View Source
- [2] BindingDB. BDBM50427008 CHEMBL2326864. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
- [3] Foot JS, Yow TT, Schilter H, et al. PXS-4681A, a Potent and Selective Mechanism-Based Inhibitor of SSAO/VAP-1 with Anti-Inflammatory Effects In Vivo. J Pharmacol Exp Ther. 2013;347(2):365-374. View Source
